4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel
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Overview
Description
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is a derivative of paclitaxel, a well-known anticancer drug originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a tricyclic diterpenoid with a complex structure that includes an ester side chain at the C-13 position, an A ring, a C-2 benzoyl group, and an oxetane ring . The pharmacological activity of paclitaxel is primarily due to these structural features . This compound retains many of the beneficial properties of paclitaxel while offering potential advantages in terms of synthesis and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel involves multiple steps, starting from paclitaxel or its precursors. One common approach is the semi-synthetic route, which begins with the extraction of 10-deacetylbaccatin III from the needles of yew trees . This intermediate is then subjected to a series of chemical reactions, including hydroxylation, acetylation, and benzoylation, to produce the desired compound . The reaction conditions typically involve the use of reagents such as trimethylsilyl chloride, pyridine, and acetyl chloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound relies on the semi-synthetic approach due to the limited availability of natural paclitaxel. Advances in synthetic biology have also enabled the production of paclitaxel and its derivatives using engineered microbial hosts . This method involves the heterologous expression of paclitaxel-related genes in microorganisms, which can then be cultured to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various derivatives of paclitaxel, each with unique structural modifications that can enhance or alter their biological activity .
Scientific Research Applications
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is similar to that of paclitaxel. It stabilizes microtubules, preventing their depolymerization, which leads to mitotic arrest and apoptosis in cancer cells . Additionally, it inhibits the TLR4 signaling pathway and activates ER stress-mediated cell death . These actions make it a potent anticancer agent with multiple molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: Another semi-synthetic derivative of paclitaxel, used in the treatment of various cancers.
Cabazitaxel: A newer taxane derivative with improved efficacy against certain drug-resistant cancers.
Uniqueness
4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is unique due to its specific structural modifications, which can enhance its biological activity and reduce side effects compared to other taxane derivatives . Its ability to be synthesized through semi-synthetic routes and engineered microbial hosts also makes it a promising candidate for large-scale production and clinical use .
Properties
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7,13-diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47NO13/c1-20-25(53-36(49)30(46)29(23-13-9-7-10-14-23)41-35(48)24-15-11-8-12-16-24)18-40(50)34-32-38(6,33(47)31(52-21(2)42)28(20)37(40,4)5)26(44)17-27(45)39(32,19-51-34)54-22(3)43/h7-16,25-27,29-32,34,44-46,50H,17-19H2,1-6H3,(H,41,48)/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVVWDXMPVABHE-KWIOUIIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.